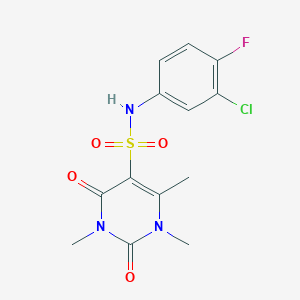

N-(3-氯-4-氟苯基)-1,3,4-三甲基-2,6-二氧杂嘧啶-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloro-4-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CFTR-Inhibitor-172 and is commonly used as a research tool to study cystic fibrosis.

科学研究应用

环境污染物检测

一项研究开发了一种直接酶联免疫吸附试验 (ELISA),用于定量测定土壤和水中的除草剂甲磺隆,展示了磺酰胺化合物在环境监测中的实用性。ELISA 的检测限为 0.3 ng.mL(-1),被证明是定量测定甲磺隆的常规残留分析技术的一种可靠替代方法,证明了磺酰胺基检测在环境科学中的潜力 (Parnell & Hall, 1998)。

抗肿瘤特性

旨在设计具有低毒性的有效抗肿瘤剂的磺酰胺衍生物的研究已经导致了将 5-氟尿嘧啶和氮芥结合的化合物的合成。这些化合物在小鼠中表现出高抗肿瘤活性和低毒性,表明磺酰胺衍生物作为抗肿瘤药物的潜力 (Z. Huang, Z. Lin, & J. Huang, 2001)。

与生物分子的相互作用

对磺酰胺化合物的研究还探讨了它们与血红蛋白等生物分子的相互作用。对杂环苯磺酰胺化合物及其通过荧光猝灭和分子建模技术与血红蛋白相互作用的研究提供了对构象变化和分子间力性质的见解,突出了这些化合物在生物和治疗过程中的重要性 (Samane Naeeminejad et al., 2017)。

作用机制

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4) .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase leads to a decrease in the activation of downstream signaling pathways, including the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

Similar compounds have been characterized with suitable in vivo pharmacokinetic properties in preclinical safety species .

Result of Action

The inhibition of EGFR tyrosine kinase by this compound can lead to a decrease in malignant cell proliferation . In addition, it has been shown to induce apoptosis in cancer cells . This is achieved by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .

属性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3O4S/c1-7-11(12(19)18(3)13(20)17(7)2)23(21,22)16-8-4-5-10(15)9(14)6-8/h4-6,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLSQDBVDAXYGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-isopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2807250.png)

![N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2807255.png)

![Ethyl 1-tert-butyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxylate](/img/structure/B2807257.png)

![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2807260.png)

![methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2807265.png)